O-Desmethyl-O-ethyl Albendazole-d5

Description

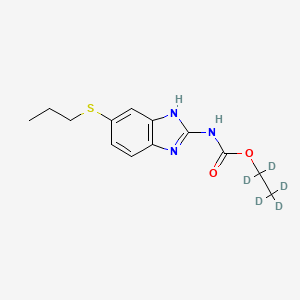

O-Desmethyl-O-ethyl Albendazole-d5 (Product Code: TRC-D291827-25MG) is a deuterated analog of albendazole, a broad-spectrum anthelmintic agent. This stable isotope-labeled compound is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based assays due to its isotopic purity and structural similarity to non-deuterated albendazole metabolites .

Properties

Molecular Formula |

C13H17N3O2S |

|---|---|

Molecular Weight |

284.39 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17)/i2D3,4D2 |

InChI Key |

BVPQMOQWGJCZGZ-PVGOWFQYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SCCC |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Desmethyl-O-ethyl Albendazole-d5 involves multiple steps, starting from Albendazole. The process typically includes:

Demethylation: Albendazole undergoes demethylation to form O-Desmethyl Albendazole.

Ethylation: The O-Desmethyl Albendazole is then ethylated to produce O-Desmethyl-O-ethyl Albendazole.

Deuteration: Finally, the compound is deuterated to replace hydrogen atoms with deuterium, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-Desmethyl-O-ethyl Albendazole-d5 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

O-Desmethyl-O-ethyl Albendazole-d5 has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in studies to understand the metabolism and pharmacokinetics of Albendazole and its derivatives.

Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and efficacy.

Industry: Utilized in the development of new anthelmintic agents and other pharmaceuticals.

Mechanism of Action

The mechanism of action of O-Desmethyl-O-ethyl Albendazole-d5 is similar to that of Albendazole. It binds to β-tubulin, inhibiting the polymerization of microtubules, which are essential for cell division and intracellular transport. This disruption leads to the death of parasitic worms. The deuterated form is used to study the pharmacokinetics and metabolic pathways of Albendazole, providing insights into its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Albendazole

- Molecular Formula : C₁₂H₁₅N₃O₂S

- Molecular Weight : 265.33 g/mol

- Role : Parent compound with anthelmintic activity.

- Efficacy : At 10 mg/kg, albendazole demonstrates 91.7% efficacy against helminthic infections, slightly lower than its analogs like Alpec (94.1% at the same dose) .

5-(S-Methyl) Albendazole (Product Code: TRC-M271950)

- Molecular Formula : C₁₀H₁₁N₃O₂S

- Molecular Weight : 237.28 g/mol

- Role : Major metabolite and impurity of albendazole.

- Key Differences :

Deuterated Analogues

(2R,4S)-[...]-d4 (Product Code: TR-B209967)

- Price : €2,320.00/25mg

- Comparison : Similar price range to this compound (€2,353.00/25mg), suggesting comparable synthetic complexity. However, its distinct structure (thiazolidine-carboxylic acid backbone) limits direct functional comparison .

Darunavir-d9 (Product Code: TR-D193537)

Price and Stability

| Compound | Price (25mg) | Storage Conditions |

|---|---|---|

| O-Desmethyl-O-ethyl Alb... | €2,353.00 | Room temperature |

| 5-(S-Methyl) Albendazole | Not listed | +4°C |

| (2R,4S)-[...]-d4 | €2,320.00 | Room temperature |

The higher price of this compound compared to non-deuterated analogs reflects the cost of deuterium incorporation and purification processes.

Biological Activity

O-Desmethyl-O-ethyl Albendazole-d5 is a derivative of albendazole, an established anthelmintic agent widely used for treating parasitic infections. This compound is particularly notable for its potential biological activities, including its efficacy against various helminths and its pharmacokinetic properties. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables, case studies, and detailed analyses.

The biological activity of this compound is primarily attributed to its role as a metabolite of albendazole. The active metabolite, albendazole sulfoxide, exerts its anthelmintic effects by:

- Inhibiting Microtubule Polymerization : It binds to the β-tubulin subunit in helminths, disrupting microtubule formation essential for cellular functions .

- Impairing Glucose Utilization : The compound reduces glucose uptake and glycogen stores in parasites, leading to energy depletion and eventual death of the organism .

- Disruption of Metabolic Pathways : At elevated concentrations, it inhibits key enzymes in the Krebs cycle, further contributing to the immobilization and death of parasites .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it shares characteristics with albendazole:

| Parameter | Value |

|---|---|

| Plasma Half-life | ~3 hours (albendazole) |

| Elimination Route | Primarily bile |

| Bioavailability | Variable; enhanced by co-solvents and surfactants |

Efficacy Against Helminths

Research has demonstrated the efficacy of albendazole and its metabolites against a range of helminthic infections. Key findings include:

- Cure Rates : For Ascaris lumbricoides, cure rates can reach up to 95% with standard dosing regimens .

- Safety Profile : The incidence of side effects is low, primarily limited to gastrointestinal disturbances occurring in less than 1% of patients .

Case Studies

Several studies have explored the effectiveness of albendazole and its metabolites in clinical settings:

- Study on Hookworm Infections :

- Combination Therapy with Ivermectin :

Research Findings

Recent investigations into this compound have highlighted its potential applications beyond traditional uses. Some notable findings include:

- Increased Bioavailability : Formulations that enhance solubility have shown improved absorption rates in animal models, suggesting potential for better therapeutic outcomes .

- Antiparasitic Activity : The compound exhibits significant activity against various helminths, reinforcing its role as a valuable therapeutic agent in parasitic infections .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying O-Desmethyl-O-ethyl Albendazole-d5 in pharmacokinetic studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated metabolites like O-Desmethyl-O-ethyl Albendazole-d4. Deuterium labeling improves detection specificity by distinguishing the metabolite from endogenous compounds . Validate methods using calibration curves with deuterated internal standards to account for matrix effects. Include parameters like limit of detection (LOD), limit of quantification (LOQ), and recovery rates in validation protocols .

Q. How should researchers handle stability challenges for this compound in experimental settings?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Store the compound in airtight containers at -20°C, shielded from light. Conduct accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) to predict long-term stability. Use LC-MS to monitor degradation products and confirm structural integrity .

Q. What safety protocols are critical when working with this compound in vitro?

- Methodological Answer : Adopt GHS-compliant practices:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for powder handling to avoid inhalation.

- Waste Disposal : Follow local regulations for organic solvents and deuterated compounds.

Reproductive toxicity data from albendazole analogs (e.g., H361 hazard) suggest additional precautions for pregnant researchers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

- Methodological Answer : Conduct cross-species comparative studies using liver microsomes or hepatocytes from humans, rats, and dogs. Monitor metabolite profiles via LC-MS/MS and apply kinetic modeling (e.g., Michaelis-Menten) to quantify enzymatic differences. Cross-reference findings with cytochrome P450 (CYP) isoform-specific inhibitors to identify metabolic enzymes responsible for discrepancies .

Q. What experimental designs are optimal for assessing the tissue distribution of this compound in preclinical models?

- Methodological Answer : Use radiolabeled (³H or ¹⁴C) or deuterium-enriched analogs in animal studies. Sacrifice subjects at multiple timepoints, homogenize tissues, and extract analytes via solid-phase extraction (SPE). Quantify using LC-MS/MS and normalize data to tissue weight. Include control groups to differentiate between parent drug and metabolite accumulation .

Q. How do deuterium kinetic isotope effects (KIEs) influence the pharmacokinetic profile of this compound?

- Methodological Answer : Deuterium substitution at metabolic "soft spots" (e.g., methyl groups) alters CYP-mediated oxidation rates. Compare half-life (t₁/₂), clearance (CL), and volume of distribution (Vd) between deuterated and non-deuterated forms in vivo. Calculate KIEs using the formula: , where and are reaction rates for protiated and deuterated compounds, respectively .

Data Interpretation and Validation

Q. What strategies validate the specificity of this compound detection in complex biological matrices?

- Methodological Answer :

- Matrix Effects : Spike analyte-free plasma/urine with known concentrations and calculate matrix factor (MF = peak area with matrix / peak area without matrix).

- Selectivity : Test for interference from endogenous compounds (e.g., lipids, proteins) and co-administered drugs.

- Cross-Validation : Compare results with orthogonal methods like ultra-high-performance LC (UHPLC) or capillary electrophoresis .

Q. How should researchers address conflicting cytotoxicity data for this compound in cancer cell lines?

- Methodological Answer : Standardize assay conditions (e.g., incubation time, serum concentration) and validate cell viability via multiple endpoints (MTT, ATP luminescence, trypan blue exclusion). Perform dose-response curves (IC₅₀) and assess apoptosis markers (caspase-3/7 activity) to distinguish cytostatic vs. cytotoxic effects. Replicate studies across independent labs to confirm reproducibility .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.